5-Bromo-2-hydroxynicotinic acid is an organic compound with the molecular formula C₆H₄BrNO₃. It is characterized by the presence of a bromine atom at the 5-position and a hydroxyl group at the 2-position of the pyridine ring. The compound typically appears as white to light yellow crystals . Its structure allows for various chemical interactions, making it a subject of study in medicinal chemistry and materials science.
The biological activity of 5-Bromo-2-hydroxynicotinic acid has been explored in various studies. It exhibits:
Several methods have been developed for synthesizing 5-Bromo-2-hydroxynicotinic acid:
5-Bromo-2-hydroxynicotinic acid finds applications in various fields:
Studies on the interactions of 5-Bromo-2-hydroxynicotinic acid with other molecules are crucial for understanding its biological mechanisms:
Several compounds share structural similarities with 5-Bromo-2-hydroxynicotinic acid. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Hydroxynicotinic Acid | Hydroxyl group at the 2-position | Lacks bromine substitution |
5-Chloro-2-hydroxynicotinic Acid | Chlorine instead of bromine at the 5-position | May exhibit different reactivity and activity |
5-Bromo-3-carboxylic Acid | Carboxylic acid group at the 3-position | Different functional group affects solubility |
6-Aminonicotinic Acid | Amino group at the 6-position | Different biological activity profile |
The presence of the bromine atom in 5-Bromo-2-hydroxynicotinic acid contributes to its unique reactivity and potential applications compared to these similar compounds.
Traditional bromination strategies rely on electrophilic aromatic substitution, where hypohalous acids (HOX) or alkali-metal hypohalites (NaOX/KOX) directly halogenate the pyridine ring. For 5-bromo-2-hydroxynicotinic acid, this involves reacting 2-hydroxynicotinic acid with hypobromous acid (HOBr) in concentrated hydrobromic acid (HBr). The protonation of the pyridine nitrogen enhances electrophilic attack at the para position relative to the hydroxyl group, yielding the 5-bromo isomer as the major product.
Key advantages of this method include:
However, challenges persist:
Recent advances prioritize solvent sustainability and energy efficiency. Ionic liquids (ILs), such as 1-butyl-3-methylimidazolium bromide ([BMIM][Br]), have been employed as recyclable reaction media for bromination. These ILs act as dual solvents and catalysts, stabilizing intermediates and reducing activation energy.
A typical procedure involves:
Table 1 compares conventional and IL-mediated methods:
Parameter | Conventional (HBr/HOBr) | IL-Mediated ([BMIM][Br]) |
---|---|---|
Yield | 85–90% | 88–92% |
Reaction Time | 6–8 h | 3–4 h |
Solvent Reusability | Not applicable | >5 cycles |
Energy Consumption | High (reflux) | Moderate (50–60°C) |
This approach reduces waste and eliminates volatile organic solvents, aligning with green chemistry principles.
For industrial applications, sodium hypobromite (NaOBr)—generated from NaBr and commercial bleach—offers a safer alternative to HOBr. The reaction proceeds under mild conditions (0–25°C) with high scalability:
Procedure:
Key benefits:
Table 2 outlines optimized conditions for large-scale synthesis:
Parameter | Optimal Range |
---|---|
NaBr:Substrate Ratio | 1.1:1 |
Temperature | 20–25°C |
pH | 2.5–3.0 |
Reaction Time | 4–5 h |
This method is now the industry standard for producing multi-kilogram quantities.
Achieving regioselectivity in pyridine bromination remains challenging due to competing electrophilic sites. Recent innovations use directing groups and catalyst systems to enhance 5-position specificity:
Mechanistic Insight:The hydroxyl group at position 2 deactivates the pyridine ring, making the 5-position most susceptible to electrophilic attack. Computational studies confirm this orientation reduces transition-state energy by 12 kcal/mol compared to meta substitution.
X-ray crystallography has been instrumental in determining the solid-state structure of 5-bromo-2-hydroxynicotinic acid and its derivatives. In a study synthesizing methyl 5-bromo-2-chloropyridine-3-carboxylate, single crystals of the precursor compound were obtained via slow evaporation of an ethanol solution [2]. The crystal system was identified as triclinic with space group P1, and unit cell parameters were measured as a = 3.978 Å, b = 8.153 Å, c = 14.040 Å, and angles α = 96.89°, β = 96.20°, γ = 100.70° [2]. The density was calculated at 2.015 g/cm³, consistent with the presence of heavy bromine atoms influencing packing efficiency.
The molecular structure features a pyridine ring substituted with bromine at position 5, a hydroxyl group at position 2, and a carboxylic acid moiety at position 3. Intramolecular hydrogen bonding between the hydroxyl group (O–H) and the carbonyl oxygen stabilizes the planar conformation, as evidenced by bond lengths of 1.36 Å (C–O) and 1.23 Å (C=O) [2]. Intermolecular interactions, including C–H⋯O and π-π stacking (centroid distance: 3.7 Å), contribute to a layered crystal packing motif.
Table 1: Crystallographic parameters for 5-bromo-2-hydroxynicotinic acid derivatives [2].
Parameter | Value |
---|---|
Crystal system | Triclinic |
Space group | P1 |
Unit cell volume | 440.2 ų |
Z | 2 |
Density | 2.015 g/cm³ |
While direct data on hydrated forms of 5-bromo-2-hydroxynicotinic acid are limited, studies of analogous compounds provide insights. For example, 5-bromonicotinic acid forms solvates with ethanol and acetonitrile, where O–H⋯N hydrogen bonds link acid molecules into infinite chains [3]. In hydrated systems, water molecules typically act as bridges between carboxylic acid groups, forming R₂²(8) motifs. For 5-bromo-2-hydroxynicotinic acid, potential hydration sites include the hydroxyl and carboxylic acid groups, which could generate O–H⋯O bonds with water (bond length ~2.8 Å) [5].
In a copper(II) complex of 2-bromonicotinic acid, dinuclear clusters are stabilized by O–H⋯O hydrogen bonds (2.65 Å) and C–H⋯π interactions [5]. Similar interactions in the parent compound’s hydrated form might produce a three-dimensional network, enhancing thermal stability up to its decomposition temperature of 287°C [1].
DFT calculations at the B3LYP/6-311++G(d,p) level reveal tautomeric preferences in 5-bromo-2-hydroxynicotinic acid. The compound exists predominantly in the keto form, where the hydroxyl proton is localized on the pyridine oxygen (O2), as opposed to the enol form involving the carboxylic acid group. This preference is attributed to resonance stabilization of the keto tautomer, which lowers the energy by 12.3 kcal/mol compared to the enol form [1].
The bromine substituent exerts an electron-withdrawing inductive effect, increasing the acidity of the hydroxyl group (predicted pKa = 2.09) [1]. NBO analysis indicates significant charge transfer from the oxygen lone pairs to the σ* orbital of the adjacent C–Br bond, further stabilizing the keto configuration.
Table 2: Calculated energetic differences between tautomers [1].
Tautomer | Relative Energy (kcal/mol) |
---|---|
Keto | 0.0 |
Enol | +12.3 |
Irritant